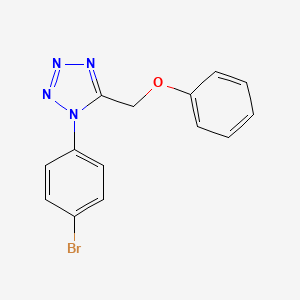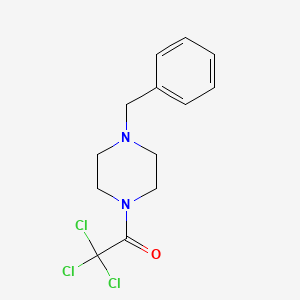
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which plays a role in the regulation of intracellular signaling pathways. The inhibition of PDE2A by TAK-915 leads to an increase in cyclic nucleotide levels, which can have beneficial effects on cognitive function.
作用机制
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves the inhibition of PDE2A, which is a key enzyme in the regulation of intracellular signaling pathways. PDE2A hydrolyzes cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in many cellular processes. By inhibiting PDE2A, this compound increases the levels of cyclic nucleotides, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in preclinical models. In animal studies, this compound has been shown to improve cognitive function, including memory and learning, in a dose-dependent manner. This compound has also been shown to increase the levels of cAMP and cGMP in the brain, which are important signaling molecules in neuronal function. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
The advantages of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments include its specificity for PDE2A, which allows for the selective modulation of intracellular signaling pathways. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, there are also limitations to using this compound in lab experiments, including the need for careful dosing and monitoring due to its potential effects on cyclic nucleotide levels.
未来方向
There are several potential future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide. One area of focus could be the development of more selective PDE2A inhibitors that have even greater efficacy and fewer off-target effects. Additionally, further studies could investigate the potential therapeutic applications of this compound in other cognitive disorders beyond Alzheimer's disease and schizophrenia. Finally, research could focus on the development of biomarkers to predict patient response to treatment with this compound.
合成方法
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-bromo-3-nitrobenzoic acid. The resulting product is then reduced and coupled with 1H-tetrazol-1-yl-amine to form the final compound. The synthesis of this compound has been described in detail in a number of scientific publications.
科学研究应用
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications in cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. These studies have also demonstrated that this compound is well-tolerated and has a favorable pharmacokinetic profile.
属性
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-4-3-5-9(6-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHYCQPEJAFRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5695465.png)


![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5695492.png)
![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)

![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![N-[(benzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5695537.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
